molecular formula C26H35FeOP2+ B14805391 JoSPOphos SL-J688-2

JoSPOphos SL-J688-2

Cat. No.: B14805391
M. Wt: 481.3 g/mol
InChI Key: ZDAOENLJZQJOAH-SQKCAUCHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JoSPOphos SL-J688-2 involves the reaction of ferrocene with phenylphosphinoyl and di-tert-butylphosphino groups. The process typically requires the use of chiral catalysts to ensure the enantiomeric purity of the final product. The reaction conditions often include inert atmospheres, controlled temperatures, and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

JoSPOphos SL-J688-2 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in asymmetric hydrogenation reactions, the ligand can produce chiral alcohols with high enantiomeric excess .

Scientific Research Applications

JoSPOphos SL-J688-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: Investigated for its potential in biocatalysis and enzyme mimetics.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of JoSPOphos SL-J688-2 involves its coordination to transition metals, forming stable complexes that can catalyze various chemical reactions. The ligand’s chiral environment induces enantioselectivity in the catalytic process, leading to the preferential formation of one enantiomer over the other. The molecular targets and pathways involved depend on the specific reaction and metal used .

Comparison with Similar Compounds

JoSPOphos SL-J688-2 is compared with other similar compounds in the JoSPOphos family, such as:

These compounds share similar structural features but differ in their steric and electronic properties, which influence their reactivity and selectivity in various catalytic processes. This compound is unique due to its specific combination of phenylphosphinoyl and di-tert-butylphosphino groups, which provide a distinct balance of steric and electronic effects .

Properties

Molecular Formula

C26H35FeOP2+

Molecular Weight

481.3 g/mol

InChI

InChI=1S/C21H30OP2.C5H5.Fe/c1-16(24(20(2,3)4)21(5,6)7)18-14-11-15-19(18)23(22)17-12-9-8-10-13-17;1-2-4-5-3-1;/h8-16H,1-7H3;1-5H;/q+1;;/t16-;;/m0../s1

InChI Key

ZDAOENLJZQJOAH-SQKCAUCHSA-N

Isomeric SMILES

C[C@@H]([C]1[CH][CH][CH][C]1[P+](=O)C2=CC=CC=C2)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CC([C]1[CH][CH][CH][C]1[P+](=O)C2=CC=CC=C2)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

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